Eg5-I was synthesized as part of a broader effort to develop selective inhibitors for the kinesin Eg5 protein. Research has shown that various derivatives of Eg5 inhibitors, including Eg5-I, were designed and tested for their efficacy against different cancer cell lines, particularly those resistant to conventional therapies .
Eg5-I belongs to the class of kinesin inhibitors, specifically targeting the mitotic kinesin Eg5. Kinesins are motor proteins that transport cellular cargo and are crucial during mitosis. Inhibitors like Eg5-I are considered potential therapeutic agents in oncology due to their ability to halt cell division in rapidly proliferating cancer cells.
The synthesis of Eg5-I involves several key steps:
The synthetic route typically employs organic solvents and reagents under controlled conditions to ensure stereoselectivity and yield. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and purity of the synthesized compound.
Eg5-I features a complex molecular structure characterized by:
The molecular formula for Eg5-I is C16H15F3N2O, with a molecular weight of approximately 320.30 g/mol. Its structural representation can be derived from its IUPAC name, indicating functional groups that facilitate interaction with the kinesin motor domain.
Eg5-I primarily acts by inhibiting the ATPase activity of kinesin Eg5, which is essential for its function during mitosis. The inhibition leads to:
In vitro studies have demonstrated that treatment with Eg5-I results in increased caspase-3 activation, indicating the initiation of apoptotic pathways in cancer cell lines such as MCF7 . The compound also affects signaling pathways related to cell migration and angiogenesis, further supporting its potential as an anticancer agent.
Eg5-I exerts its effects by binding to the motor domain of kinesin Eg5, preventing it from hydrolyzing ATP effectively. This inhibition leads to:
Studies have shown that compounds similar to Eg5-I can reduce the viability of tumor cells significantly while sparing non-tumoral cells, highlighting their selective action against cancerous tissues .
Relevant data indicates that Eg5-I has favorable pharmacokinetic properties, making it suitable for further development in therapeutic applications .
Eg5-I has significant implications in scientific research and therapeutic development:
The Kinesin-5 Eg5 functions as a bipolar homotetramer, comprising two antiparallel dimers connected via a central rod domain. This architecture enables simultaneous interaction with two microtubules (MTs). The bipolar assembly (BASS) domain—a 26-nm four-helix bundle—orchestrates tetramerization through alternating hydrophobic and ionic interfaces. The N-terminal helices bend 90° at "elbow" regions, forming parallel coiled-coils that offset paired motor domains at each end [5]. This geometry is mechanically optimized for force transmission during MT sliding:
Eg5’s motor domain undergoes ATP-dependent conformational changes that regulate MT affinity and mechanochemical cycling:
Structural Element | Role in ATPase Cycle | Conformational Change |
---|---|---|
P-loop (GQTGTGKT) | Anchors γ-phosphate of ATP | Contracts around nucleotide |
Switch I (NAYSSRSH) | Binds γ-phosphate and Switch II | Closes with ATP; opens post-hydrolysis |
Switch II (DLAGSE) | Coordinates Mg²⁺ and hydrolyzes ATP | Couples hydrolysis to neck linker undocking |
Neck linker (LNKPEVN) | Transmits force to cargo | Docked in ATP state; undocked in ADP state |
Mutations in the P-loop (e.g., T107N) cause pathological rigidity: Eg5(T107N) binds MTs irreversibly in a "rigor-like" state, blocking nucleotide exchange and inducing MT bundling. Paradoxically, allosteric inhibitors like STLC restore nucleotide exchange in this mutant, revealing bidirectional communication between nucleotide and allosteric sites [9].
Loop5 (L5)—a 19-residue insertion unique to Kinesin-5—flanks helix α2 and α3, forming a hydrophobic pocket targeted by clinical inhibitors:
Feature | Loop5/α2/α3 Pocket (Site 1) | α4/α6 Pocket (Site 2) |
---|---|---|
Location | 10 Å from ATP site | Microtubule interface |
Key Residues | L214, D130, Y211 (helix α2/α3); W127 (L5) | Q290, L293 (helix α4); R349 (helix α6) |
Inhibitors | Monastrol, STLC, ispinesib | GSK-1, PVZB1194, BI8 benzimidazoles |
Mechanism | Locks ADP state; blocks nucleotide exchange | Traps motor in tight MT-bound state |
Resistance Mutations | D130V, L214A, D130A | Y104C (biphenyl resistance) |
The α4/α6 pocket (Site 2) offers an alternative inhibition strategy. Inhibitors like GSK-1 bind here, stabilizing an ATP-like conformation that enhances MT affinity but prevents neck linker undocking, halting motility [1] [10]. Molecular dynamics simulations confirm that Site 2 inhibitors alter the dynamics of helix α4—a direct MT-binding interface—thereby jamming MT release [4] [8].
Key Compounds Targeting Eg5
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: